molecular formula C21H20N2O3 B11694379 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B11694379
M. Wt: 348.4 g/mol
InChI Key: MMJUJYOIYOJEPL-HYARGMPZSA-N
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Description

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a hydrazone derivative characterized by a naphthalene moiety linked to an acetohydrazide scaffold and a 3,4-dimethoxybenzylidene group. For instance, compounds like N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (3p) share the 3,4-dimethoxybenzylidene moiety and exhibit well-documented synthesis routes involving condensation of hydrazides with substituted aldehydes in ethanol under reflux, often with glacial acetic acid as a catalyst . Key characterization techniques for such compounds include:

  • FTIR: Peaks for N–H (3299 cm⁻¹), C=O (1654 cm⁻¹), and C=N (1599 cm⁻¹) .
  • NMR: Distinct signals for methoxy groups (δ ~3.70–3.84 ppm in ¹H-NMR) and aromatic protons (δ ~6.50–8.40 ppm) .
  • Mass spectrometry: Molecular ion peaks (e.g., m/z 381.42 for a related indole derivative) .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-11-10-15(12-20(19)26-2)14-22-23-21(24)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14H,13H2,1-2H3,(H,23,24)/b22-14+

InChI Key

MMJUJYOIYOJEPL-HYARGMPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Hydrazide Formation

The compound is typically synthesized through a two-step process:

  • Preparation of 2-(Naphthalen-1-yl)acetohydrazide :
    Naphthalene-1-acetic acid is reacted with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux. A dehydrating agent, such as phosphorus oxychloride (POCl₃), is often employed to facilitate the formation of the hydrazide intermediate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a hydrazine moiety.

    C12H10O2+NH2NH2C12H11N2O+H2O\text{C}_{12}\text{H}_{10}\text{O}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_2\text{O} + \text{H}_2\text{O}
  • Condensation with 3,4-Dimethoxybenzaldehyde :
    The hydrazide intermediate is condensed with 3,4-dimethoxybenzaldehyde in ethanol under acidic or neutral conditions. Refluxing the mixture for 6–8 hours yields the target hydrazone. The reaction follows a nucleophilic addition-elimination mechanism, with the hydrazide acting as the nucleophile attacking the aldehyde carbonyl group.

    C12H11N2O+C9H10O3C21H20N2O3+H2O\text{C}_{12}\text{H}_{11}\text{N}_2\text{O} + \text{C}_9\text{H}_{10}\text{O}_3 \rightarrow \text{C}_{21}\text{H}_{20}\text{N}_2\text{O}_3 + \text{H}_2\text{O}

Key Reaction Conditions :

  • Solvent: Ethanol (polar protic)

  • Temperature: 70–80°C (reflux)

  • Catalyst: None required, though acetic acid may accelerate imine formation.

One-Pot Synthesis Strategy

Recent advancements enable a one-pot synthesis by combining naphthalene-1-acetic acid, hydrazine hydrate, and 3,4-dimethoxybenzaldehyde in a sequential manner. This method reduces purification steps and improves overall yield (78–85%). The reaction is monitored via thin-layer chromatography (TLC) to ensure completion.

Mechanistic Insights into Hydrazone Formation

Nucleophilic Attack and Proton Transfer

The hydrazide’s terminal amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration yield the hydrazone. The E-isomer predominates due to steric hindrance between the naphthyl and dimethoxyphenyl groups.

Stereochemical Control

The reaction’s stereochemical outcome is influenced by:

  • Solvent polarity : Polar solvents stabilize the transition state, favoring E-isomer formation.

  • Substituent effects : Electron-donating methoxy groups on the benzaldehyde enhance electrophilicity, accelerating condensation.

Optimization of Reaction Parameters

Solvent Screening

Ethanol is preferred for its balance of polarity and boiling point. Alternatives like methanol or tetrahydrofuran (THF) result in lower yields (<60%) due to poor solubility of intermediates.

Catalytic Additives

  • Acetic acid : Low concentrations (1–2 mol%) enhance reaction rates by protonating the carbonyl oxygen.

  • Molecular sieves : Absorb water, shifting equilibrium toward product formation.

Table 1: Optimization of Condensation Reaction

ParameterOptimal ValueYield (%)
SolventEthanol82
Temperature (°C)7585
Reaction Time (h)684
CatalystNone82

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.8–6.9 (m, 10H, aromatic), 3.8 (s, 6H, OCH₃).

  • IR (KBr) :
    1660 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C).

  • Mass Spectrometry :
    [M+H]⁺ m/z 349.2 (calculated 348.4 g/mol).

Crystallographic Data

Single-crystal X-ray diffraction confirms the E-configuration, with dihedral angles of 172° between the naphthyl and dimethoxyphenyl planes.

Industrial-Scale Production Considerations

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) yields 95% pure product.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes unreacted aldehyde.

Applications and Derivatives

The compound serves as a precursor for metallo-organic frameworks (MOFs) and cholinesterase inhibitors, with modifications explored in patent literature. Its hydrazone linkage enables conjugation with biomolecules for targeted drug delivery .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide:

  • Cytotoxicity Studies :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 26 µM against A549 lung cancer cells, indicating substantial anticancer activity .
    • Other derivatives with similar structures exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
  • Mechanism of Action :
    • The anticancer activity is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Some studies suggest that the compound may inhibit Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent:

  • Inflammatory Response Modulation : Research indicates that derivatives of this compound can significantly reduce levels of pro-inflammatory cytokines in models of inflammation, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects:

  • Mechanism : These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

  • Study on Anticancer Efficacy :
    • A study by Wei et al. evaluated the cytotoxic effects of various derivatives on A549 lung cancer cells, highlighting the significant potential for development as anticancer agents .
  • Study on Inflammatory Response :
    • Research by Xia et al. demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokines in LPS-induced macrophages, indicating their potential in anti-inflammatory therapies.

Summary Table of Biological Activities

Activity Type Description IC50/Effectiveness
AnticancerSignificant cytotoxicity against various cancer cell linesIC50 = 26 µM against A549
Anti-inflammatoryReduces pro-inflammatory cytokines in macrophagesSignificant reduction observed
NeuroprotectiveModulates neurotransmitter systems and reduces oxidative stressEmerging evidence

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 3,4-OCH₃) enhance thermal stability, as seen in the higher melting points of coumarin- and indole-based derivatives (177–200°C) .
  • Electron-withdrawing groups (e.g., NO₂ in MMINA) correlate with biological activity but may reduce synthetic yields .

Antibacterial Activity

Compounds with coumarin or indole cores (e.g., 4i, 4j) showed moderate to strong activity against S. aureus and E. coli, with inhibition zones ranging from 12–18 mm . The 3,4-dimethoxy substitution in 4i enhanced activity compared to non-methoxylated analogues .

Anti-Inflammatory and Analgesic Activity

Indole derivatives like S7 (3,4-dimethoxy-substituted) exhibited significant cyclooxygenase (COX) inhibition (IC₅₀ = 2.0–3.1 μM) and reduced ulcerogenic activity compared to diclofenac . Similarly, TNF-α inhibitors (e.g., 4a, 4f) suppressed inflammation by ~55–57% in vivo .

Chemoprotective and Anticancer Activity

MMINA demonstrated protective effects against cisplatin-induced organ toxicity, likely via antioxidant pathways . Tetrahydroquinoline derivatives with 3,4-dimethoxyphenyl groups (e.g., C14) showed potent anticancer activity (IC₅₀ = 0.69 μM), surpassing 5-fluorouracil (IC₅₀ = 0.60 μM) .

Biological Activity

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound with significant biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

The compound features a hydrazone linkage formed from the condensation of 3,4-dimethoxybenzaldehyde and naphthalene-1-acetohydrazide. Its molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 318.36 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Antimicrobial Activity : It exhibits significant antimicrobial effects, potentially outperforming traditional antibiotics against certain bacterial strains due to its structural features that enhance binding affinity.
  • Apoptosis Induction : Studies suggest it may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : Effective against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro and in vivo.
  • Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; superior efficacy compared to controls
Anti-inflammatoryReduction in cytokine levels (e.g., IL-6, TNF-alpha) in treated cell cultures
AnticancerInduces apoptosis in breast and colon cancer cell lines at micromolar concentrations

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of this compound, the compound was tested against various bacterial strains. Results indicated:

  • Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL for different strains, showcasing its potency compared to standard antibiotics.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of the compound using an animal model. The findings revealed:

  • A significant decrease in paw edema in treated rats compared to control groups, correlating with reduced levels of inflammatory mediators such as prostaglandins.

Q & A

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (IC₅₀ determination) . Anti-inflammatory potential can be assessed via TNF-α or COX-2 inhibition in macrophages (LPS-induced models) . Antimicrobial activity is tested using broth microdilution (MIC against Gram+/Gram– bacteria) . Include positive controls (e.g., 5-fluorouracil for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Br) to the dimethoxyphenyl ring to improve metabolic stability .
  • Scaffold Hybridization : Merge with benzimidazole or triazole moieties to enhance binding affinity (e.g., via sulfanyl linkages) .
  • Pharmacophore Modeling : Use software like Schrödinger or MOE to identify critical interactions (e.g., hydrogen bonding with COX-2’s Tyr-385) . Validate SAR with in vitro assays and compare IC₅₀ shifts (e.g., compound C14 in has IC₅₀ 0.69 µM vs. 5-fluorouracil’s 0.60 µM) .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., same cell line passages, serum concentrations) .
  • Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation explains variability in IC₅₀ .
  • Synchrotron Crystallography : Resolve 3D structures of compound-target complexes (e.g., p38 MAPK) to confirm binding modes .

Q. How can molecular docking and ADMET predictions guide preclinical development?

  • Methodological Answer :
  • Docking Workflow : Dock the compound into targets (e.g., COX-2, p38 MAPK) using AutoDock Vina. Prioritize poses with low RMSD (<2 Å) relative to co-crystallized ligands .
  • ADMET Profiling : Predict pharmacokinetics with SwissADME (e.g., logP ~3.5 for optimal permeability) . Assess toxicity via ProTox-II (e.g., hepatotoxicity alerts for naphthyl groups) .
  • In Vivo Correlation : Compare predicted oral bioavailability with in vivo hyperalgesia models (e.g., carrageenan-induced inflammation in rats) .

Conflict Resolution & Methodological Best Practices

Q. How to address contradictions in synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproduce Protocols : Adhere to documented stoichiometric ratios (e.g., 1:1.2 hydrazide:aldehyde) and solvent systems .
  • Advanced Purification : Replace recrystallization with preparative HPLC for polar byproducts .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify purity .

Q. What analytical techniques validate stability under physiological conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS/MS over 24 hours .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C suggests suitability for oral formulations) .

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